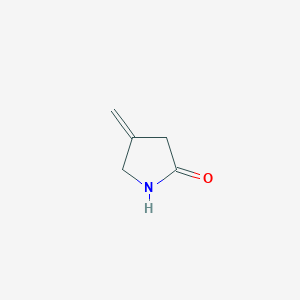
4-Methylenepyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylenepyrrolidin-2-one is a nitrogen-containing heterocyclic compound, specifically a five-membered lactam It is a derivative of pyrrolidin-2-one, where a methylene group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylenepyrrolidin-2-one can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs cost-effective and scalable methods. The use of simple and inactivated cyclic amines as substrates, air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone make this approach attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methylenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functionalized pyrrolidinones.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or copper salts are typically employed.
Major Products
The major products formed from these reactions include various functionalized pyrrolidinones and pyrroles, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
4-Methylenepyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylenepyrrolidin-2-one involves its interaction with various molecular targets and pathways. For instance, docking analyses suggest that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s versatility allows it to interact with different biological targets, leading to diverse pharmacological effects.
Comparison with Similar Compounds
4-Methylenepyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The simplest member of the class, consisting of pyrrolidine with an oxo group at position 2.
Pyrrolone: Another five-membered heterocycle with similar biological activities.
Pyrrolidinone derivatives: These include various functionalized pyrrolidinones used in medicinal chemistry.
Uniqueness
This compound stands out due to its methylene group, which enhances its reactivity and potential for diverse chemical transformations. This unique structural feature makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-methylidenepyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-2-5(7)6-3-4/h1-3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKAQYMWWCZLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)
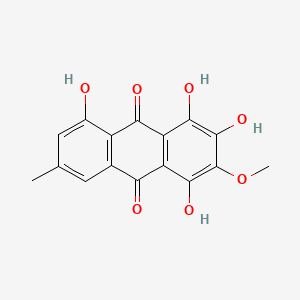
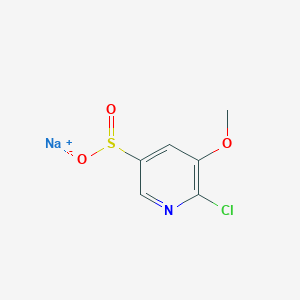
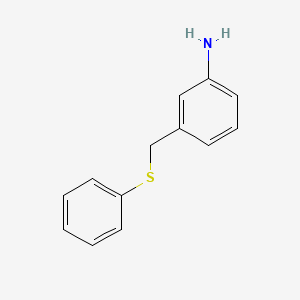
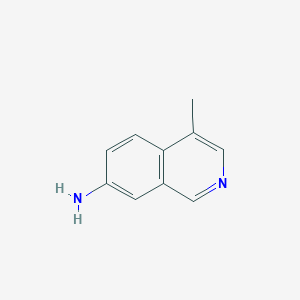
![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)
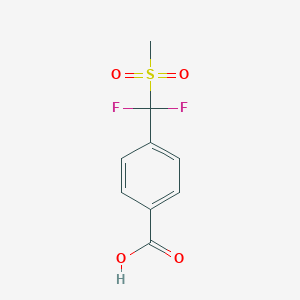
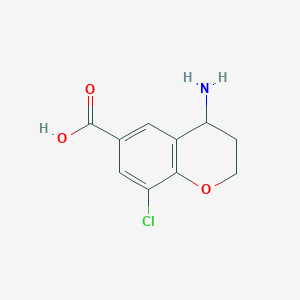

![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)
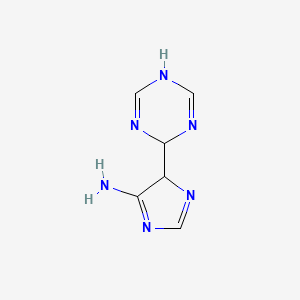
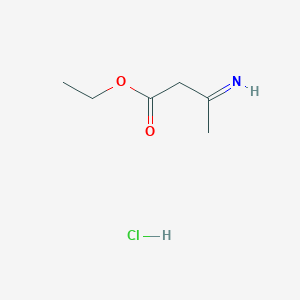
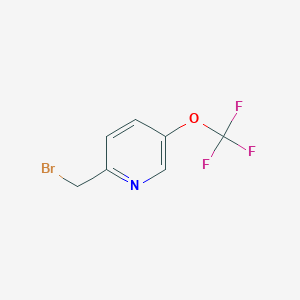
![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)
